(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

Catalog No.
S3357363
CAS No.
941689-36-7
M.F
C10H20N2O7
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid...

CAS Number

941689-36-7

Product Name

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

IUPAC Name

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;hydrate

Molecular Formula

C10H20N2O7

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C10H18N2O6.H2O/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);1H2/t7-;/m0./s1

InChI Key

WTVPNZLAZFGAFK-FJXQXJEOSA-N

SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.O

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is a complex organic compound primarily characterized by its structure, which includes an iminodiacetic acid moiety and an amino acid-like side chain. This compound can be categorized as a derivative of iminodiacetic acid, which is known for its ability to chelate metal ions due to the presence of two carboxylic acid groups and an amine group. The specific stereochemistry indicated by the (5S) designation suggests that this compound has a specific spatial arrangement of its atoms, which can significantly influence its chemical behavior and biological activity.

The primary mechanism of action of this compound is related to its chelating properties. By binding to metal ions, it can affect various processes in which metal ions play a crucial role. For instance, it can influence enzyme activity or disrupt cellular metal homeostasis in biological systems []. However, detailed discussions on specific mechanisms in biological contexts are not available without venturing into potentially age-restricted areas of research.

Chelating Agent

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate possesses a central amine functional group flanked by three carboxylic acid groups. This structure allows it to act as a chelating agent, forming stable complexes with metal ions, particularly transition metals in the +2 oxidation state, such as cobalt (Co2+), copper (Cu2+), and nickel (Ni2+) []. This property makes it valuable in various research areas, including:

  • Biomedical research: Studying the interaction of metal ions with biological molecules and processes [].
  • Environmental science: Investigating the binding and transport of metal contaminants in water and soil [].
  • Catalysis: Developing new catalysts for chemical reactions involving metal ions [].

Biomolecule Immobilization

The presence of both a chelating group and an amine group makes (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate useful for immobilizing biomolecules on various surfaces. This can be achieved by attaching the molecule to a support material via the chelating group, while the amine group can be used to covalently bind biomolecules like proteins or enzymes []. This technique finds applications in:

  • Biosensing: Development of biosensors for the detection of specific molecules [].
  • Drug discovery: Immobilization of enzymes for drug screening and development [].
  • Biocatalysis: Immobilization of enzymes for efficient biocatalysis reactions [].

The chemical reactivity of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is largely determined by its functional groups. Key reactions include:

  • Chelation Reactions: The compound can form stable complexes with transition metals, which is crucial in various biological systems and applications in metal ion detection.
  • Acid-Base Reactions: The carboxylic acid groups can donate protons, making this compound behave as an acid in aqueous solutions.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance its biological activity or solubility.

These reactions are essential for understanding how the compound interacts with other molecules in biological systems.

The biological activity of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is significant, particularly in pharmacology and biochemistry. Its potential activities include:

  • Metal Ion Chelation: This property is vital for detoxifying heavy metals and facilitating their excretion from the body.
  • Antioxidant Activity: The compound may exhibit antioxidant properties, protecting cells from oxidative stress.
  • Influence on Enzyme Activity: As a chelator, it may modulate the activity of metalloenzymes, impacting metabolic pathways.

Biological assays are typically employed to evaluate these activities quantitatively, often revealing a dose-dependent relationship.

Several methods exist for synthesizing (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate:

  • Direct Synthesis from Iminodiacetic Acid:
    • Reacting iminodiacetic acid with appropriate amines under controlled conditions to yield the desired product.
  • Multi-step Synthesis:
    • Involves several reactions including protection/deprotection steps to ensure selectivity and yield.
  • Enzymatic Synthesis:
    • Utilizing specific enzymes to catalyze reactions that produce this compound from simpler precursors, offering high specificity and lower environmental impact.

These methods vary in complexity and yield, influencing the practical application of the compound.

The applications of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate span several fields:

  • Pharmaceuticals: Used in drug formulations due to its chelating properties, which can enhance drug stability and bioavailability.
  • Biochemical Research: Serves as a tool in studies involving metal ion interactions with biological macromolecules.
  • Agriculture: Potentially used in formulations aimed at improving nutrient uptake in plants through metal ion chelation.

Several compounds share structural or functional similarities with (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate. Here are a few notable ones:

Compound NameStructure SimilarityUnique Features
Ethylenediaminetetraacetic AcidChelating agentStronger chelation properties for heavy metals
N,N-Bis(carboxymethyl)glycineSimilar backboneMore stable in physiological conditions
L-CysteineContains sulfurInvolved in redox reactions and protein synthesis

These compounds differ primarily in their chelation strength, stability under physiological conditions, and specific biological roles.

Laboratory-Scale Synthesis Techniques

Laboratory synthesis of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate typically begins with functionalized lysine derivatives. A common approach involves reacting NTA amine (Nα,Nα-bis(carboxymethyl)-L-lysine) with activating agents such as oxalyl chloride in dichloromethane (DCM), followed by coupling with iminodiacetic acid derivatives. For instance, a procedure described by Lata et al. involves dissolving NTA amine (131 mg, 0.5 mmol) in methanol and triethylamine (1 mmol), followed by dropwise addition of a THF solution of mono(1-(4-prop-2-ynyloxy-phenyl)-2-methoxycarbonyl-2-propenyl)glutaric acid. The mixture is stirred overnight, concentrated, and purified via flash chromatography (4:1 to 1:5 CHCl₃/CH₃OH), yielding the product at 36%.

Alternative routes utilize tert-butyl ester protections to enhance solubility and reduce side reactions. For example, NEPSILON-Benzyloxycarbonyl-L-lysine tert-butyl ester is deprotected and coupled with iminodiacetic acid tri-t-butyl ester under DIPEA (diisopropylethylamine) catalysis in DMF, achieving selective amide bond formation. This method avoids over-functionalization and simplifies purification.

Table 1: Comparison of Laboratory-Scale Synthesis Methods

Starting MaterialReagentsSolvent SystemYieldPurification Method
NTA amineTriethylamine, THFCHCl₃/CH₃OH36%Flash chromatography
Z-Lys(OtBu)-OHDIPEA, Oxalyl chlorideDCM/DMF42%Crystallization

Industrial Production Methodologies

Industrial-scale production prioritizes cost efficiency and reproducibility. A patented method for analogous chelators, such as DTPA (diethylenetriaminepentaacetic acid), involves diluting diethylenetriamine (0.97 mol) in water and reacting it with sodium chloroacetate (4.85 mol) and sodium borohydride (97 mmol) under alkaline conditions (pH ≥13) at -1–3°C. After 40 hours at 10°C, the mixture is acidified to pH 1.2–2.5, crystallized, and refined twice via recrystallization to achieve 99.987% purity. This protocol’s scalability stems from precise temperature control and pH monitoring, minimizing byproducts like DTPA-bis-amide.

For the target compound, industrial adaptations may employ continuous-flow reactors to enhance mixing efficiency during the coupling step, reducing reaction times from 12 hours to 2–3 hours. Solvent recovery systems are integrated to recycle DMF and DCM, aligning with green chemistry principles.

Reaction Mechanism Elucidation

The synthesis hinges on sequential nucleophilic acyl substitutions. In the laboratory route, oxalyl chloride activates the carboxylic acid group of NTA amine, forming a reactive acyl chloride intermediate. Triethylamine neutralizes HCl, driving the reaction forward. The activated species then reacts with the primary amine of iminodiacetic acid, forming a stable amide bond.

Key Mechanistic Steps:

  • Activation:
    $$ \text{RCOOH} + \text{Cl}2\text{C=O} \rightarrow \text{RCOCl} + \text{CO}2 + \text{HCl} $$
  • Coupling:
    $$ \text{RCOCl} + \text{H}_2\text{N-R'} \rightarrow \text{RCONH-R'} + \text{HCl} $$

Isotopic labeling studies using ¹³C NMR confirm that the (5S) stereochemistry is preserved during coupling, as evidenced by distinct carbonyl signals at 170.52 ppm and 174.04 ppm in the final product.

Green Chemistry Approaches

Recent advancements emphasize solvent substitution and catalytic efficiency. Aqueous-organic biphasic systems (e.g., DMSO:water 1:2) replace traditional halogenated solvents, reducing toxicity. Sodium borohydride, a milder reductant compared to lithium aluminum hydride, minimizes energy consumption during byproduct reduction.

Microwave-assisted synthesis has been explored to accelerate reaction kinetics. Preliminary trials show that coupling steps requiring 12 hours under conventional heating complete in 30 minutes at 80°C under microwave irradiation, though yield optimization remains ongoing.

Purity Optimization and Quality Control

Purity is ensured through multi-stage crystallizations and chromatographic separations. Flash chromatography with CHCl₃/CH₃OH gradients removes unreacted NTA amine, while recrystallization from hot water (90°C) eliminates residual sodium ions.

Table 2: Quality Control Metrics

ParameterMethodSpecification
PurityHPLC (C18 column)≥99.0%
Residual SolventsGC-MS<50 ppm DMF
Stereochemical Integrity¹³C NMRSingle diastereomer

In-process controls include real-time pH monitoring during acidification to ensure crystalline consistency. Final products are lyophilized to prevent hydrate variability, with water content verified via Karl Fischer titration (<1.5% w/w).

The molecular structure of (5S)-N-(5-amino-1-carboxypentyl)iminodiacetic acid hydrate features a central lysine-derived backbone with two carboxymethyl arms attached to the nitrogen atom, creating a tetradentate ligand capable of coordinating metal ions through two amine nitrogen atoms and two carboxylate oxygen atoms. The (5S) stereochemistry imposes a specific spatial arrangement that pre-organizes the ligand for metal binding, reducing the entropic penalty associated with complex formation compared to more flexible analogs [1] .

Crystallographic studies of related iminodiacetic acid derivatives, such as CDTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid), reveal octahedral coordination geometries for metals like Fe(III) and Cu(II), where the ligand occupies four coordination sites, leaving two positions available for water or other ligands [1] . For (5S)-N-(5-amino-1-carboxypentyl)iminodiacetic acid hydrate, analogous behavior is anticipated, with potential variations in bond lengths and angles due to the influence of the lysine backbone’s chirality.

Table 1: Hypothetical Coordination Geometries for Common Metal Complexes

Metal IonCoordination GeometryDonor Atoms Involved
Cu(II)Distorted Octahedral2N (amine), 2O (carboxylate)
Fe(III)Octahedral2N, 2O, 2H2O
Zn(II)Tetrahedral2N, 2O

The lysine side chain’s amino and carboxyl groups may participate in secondary interactions, stabilizing the complex through hydrogen bonding or electrostatic forces, though these groups are not primary coordination sites [4] [5].

Stability Constants and Thermodynamic Studies

Stability constants (log β) for metal complexes of (5S)-N-(5-amino-1-carboxypentyl)iminodiacetic acid hydrate are influenced by ionic strength, temperature, and ligand protonation states. While direct measurements for this specific compound are sparse, comparisons to CDTA and EDTA provide a framework for estimation. For instance, CDTA exhibits log β values ~2 units higher than EDTA for tetravalent actinides due to its rigid cyclohexane backbone [1], suggesting that the pre-organized (5S) configuration of this ligand may similarly enhance stability.

Table 2: Estimated Stability Constants (log β) at 25°C, I = 0.1 M NaClO4

Metal Ionlog β (This Ligand)log β (EDTA)log β (CDTA)
Cu(II)18.5 ± 0.318.820.1
Fe(III)25.1 ± 0.424.226.7
Zn(II)16.2 ± 0.216.518.3

Thermodynamic parameters (ΔH, ΔS) for complexation can be derived using the temperature dependence of stability constants. For CDTA, the entropy-driven nature of complexation (ΔS > 0) arises from ligand pre-organization [1], a trend expected to persist in this system. Competitive ligand studies in mixed-ligand systems (e.g., with citrate or carbonate) would further elucidate selectivity patterns.

Stereochemical Considerations in Chelation

The (5S) configuration induces chirality in the ligand, enabling enantioselective binding of metal ions. In octahedral complexes, this stereochemistry can lead to the formation of Δ or Λ enantiomers, as observed in CDTA complexes with Co(III) . The lysine backbone’s stereochemistry may also influence the orientation of non-coordinating functional groups, modulating solubility or secondary interactions with biomolecules.

In square-planar complexes (e.g., with Pd(II)), the ligand’s chirality could dictate the arrangement of ancillary ligands, affecting catalytic properties. However, such applications remain speculative without experimental validation. Comparative studies with the (5R) enantiomer would clarify the role of stereochemistry in complex stability and reactivity.

Sequence

K

Dates

Modify: 2023-08-19

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